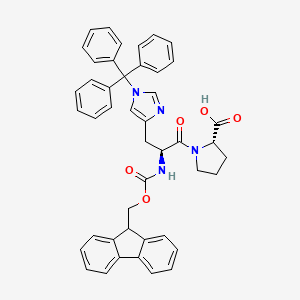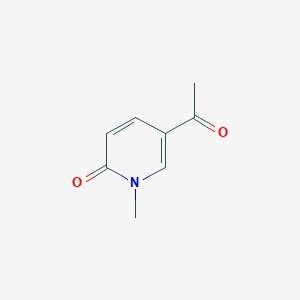
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a synthetic organic compound characterized by its unique structure, which includes two acetamidophenoxy groups attached to a hexafluorocyclopentene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-acetamidophenol and hexafluorocyclopentene.
Formation of 4-acetamidophenoxy Groups: 4-acetamidophenol is reacted with a suitable halogenating agent to form 4-acetamidophenoxy halide.
Coupling Reaction: The 4-acetamidophenoxy halide is then coupled with hexafluorocyclopentene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can undergo various chemical reactions, including:
Substitution Reactions: The acetamidophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The acetamide groups can be hydrolyzed to form the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide groups yields 4-aminophenol derivatives.
科学的研究の応用
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
作用機序
The mechanism by which 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hexafluorocyclopentene core can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties.
類似化合物との比較
Similar Compounds
1,2-Bis(4-nitrophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Similar structure but with nitro groups instead of acetamide groups.
1,2-Bis(4-hydroxyphenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Contains hydroxy groups instead of acetamide groups.
Uniqueness
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is unique due to the presence of acetamide groups, which can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications. The hexafluorocyclopentene core also imparts distinct electronic properties that can influence the compound’s reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[4-[2-(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F6N2O4/c1-11(30)28-13-3-7-15(8-4-13)32-17-18(20(24,25)21(26,27)19(17,22)23)33-16-9-5-14(6-10-16)29-12(2)31/h3-10H,1-2H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLRGKVUMVPXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)






![1-Ethenyl-2-[1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]benzene](/img/structure/B6292745.png)




